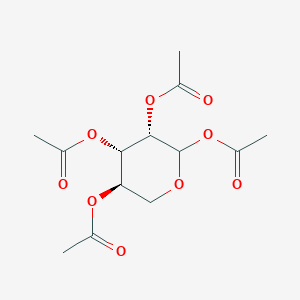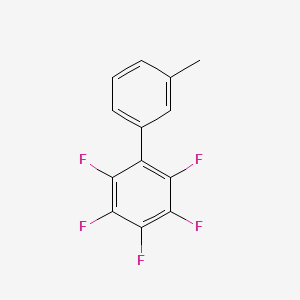
2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl is a fluorinated aromatic compound with the molecular formula C13H6F5. This compound is characterized by the presence of five fluorine atoms and a methyl group attached to a biphenyl structure. Fluorinated aromatic compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4,5,6-pentafluorotoluene and a suitable biphenyl derivative.
Coupling Reaction: The key step in the synthesis is the coupling reaction between the pentafluorotoluene and the biphenyl derivative. This reaction is often catalyzed by transition metal catalysts, such as palladium or nickel complexes.
Reaction Conditions: The coupling reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C). Solvents such as toluene or dimethylformamide (DMF) are commonly used.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups, such as alkyl, aryl, or halogen groups, using appropriate reagents and conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, aryl halides, or halogenating agents (e.g., N-bromosuccinimide) are commonly used. Conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) are employed under elevated pressure and temperature.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Hydrogenated derivatives.
科学研究应用
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. It is also used in the study of reaction mechanisms and the development of new catalytic processes.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds are often explored for their potential as pharmaceuticals or agrochemicals.
Medicine: Studied for its potential use in drug discovery and development. Fluorinated aromatic compounds are known for their enhanced metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals, materials, and coatings. Fluorinated compounds are valued for their chemical resistance and thermal stability.
作用机制
The mechanism of action of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive or selective in certain reactions. The compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to specific biological effects.
相似化合物的比较
Similar Compounds
2,3,4,5,6-Pentafluorotoluene: A related compound with a similar structure but without the biphenyl moiety.
2,3,4,5,6-Pentafluoroanisole: Another fluorinated aromatic compound with a methoxy group instead of a methyl group.
2,3,4,5,6-Pentafluorophenylacetic acid: A fluorinated aromatic compound with an acetic acid functional group.
Uniqueness
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl is unique due to its biphenyl structure combined with multiple fluorine atoms. This combination imparts distinct electronic and steric properties, making it valuable in specific chemical and biological applications. The presence of the biphenyl moiety can enhance the compound’s ability to interact with various molecular targets, leading to unique reactivity and selectivity.
属性
分子式 |
C13H7F5 |
|---|---|
分子量 |
258.19 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentafluoro-6-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H7F5/c1-6-3-2-4-7(5-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
InChI 键 |
UYLHRSGGGDIPJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


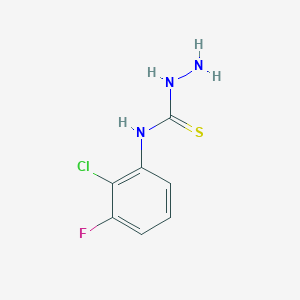
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)

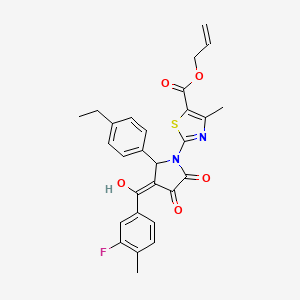
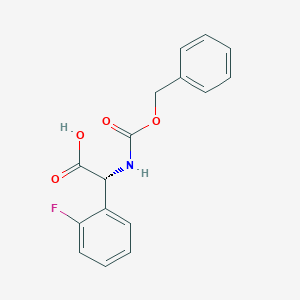

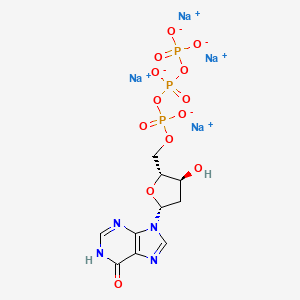
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)
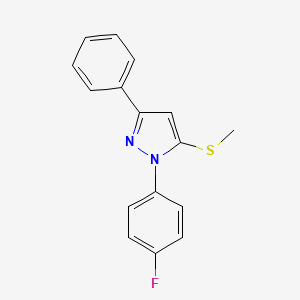
![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)
